N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
Description
Properties
IUPAC Name |
2-N,6-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c27-18(25-20-23-12-6-1-3-10-16(12)29-20)14-8-5-9-15(22-14)19(28)26-21-24-13-7-2-4-11-17(13)30-21/h5,8-9H,1-4,6-7,10-11H2,(H,23,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECLETMHAWQYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives. A common method includes the use of coupling agents such as carbodiimides (e.g., DCC or EDC) to facilitate the formation of amide bonds under mild conditions .
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which enhance the efficiency and yield of the compound. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines or thiols) under controlled temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
1.2 Anticancer Properties
Compounds containing thiazole moieties have been investigated for their anticancer effects. For example, studies indicate that certain thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways . The structural characteristics of this compound may enhance its efficacy in targeting cancer cells while minimizing toxicity to normal cells.
1.3 Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its ability to bind to various enzymes could lead to the development of novel therapeutic agents for diseases where enzyme regulation is crucial . For instance, inhibition of certain kinases involved in cancer progression has been a focus area.
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2.2 Polymer Blends
In material science, this compound can be incorporated into polymer blends to enhance mechanical properties and thermal stability. The incorporation of thiazole derivatives into polymers has been shown to improve their resistance to degradation and enhance their overall performance in various applications .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways critical for cell growth and survival, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Pyridine-2,6-dicarboxamide derivatives vary primarily in their substituents, which dictate their chemical behavior. Key analogues include:
Functional Properties
- Coordination Chemistry: Target Compound: Thiazole sulfur and pyridine nitrogen atoms offer multiple coordination sites for metal ions, similar to Schiff base derivatives (e.g., ). However, the fused cyclohexene-thiazole rings may restrict conformational flexibility compared to linear Schiff bases . Quinazolinone Analogues: Iodo and keto groups enhance halogen bonding and metal chelation, useful in catalysis . Pincer Ligands (H2L4): tert-Butylphenyl groups stabilize palladium complexes in Suzuki-Miyaura cross-coupling reactions .
Material Science Applications :
Sensing Applications :
Biological Activity
N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄S₂
- Molecular Weight : 298.43 g/mol
- CAS Number : 104632-26-0
The structure features two tetrahydrobenzo[d]thiazole moieties attached to a pyridine-2,6-dicarboxamide backbone. This unique arrangement is believed to contribute to its biological properties.
The biological activities of this compound have been attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, comparable to standard antibiotics such as streptomycin.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives of pyridine dicarboxamides, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent . -
Antioxidant Activity Assessment :
In vitro assays demonstrated that this compound effectively scavenged free radicals in a DPPH assay. The results indicated a strong correlation between concentration and antioxidant activity . -
Anti-inflammatory Studies :
Research involving RAW 264.7 macrophages revealed that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by 60%, suggesting its potential use in treating inflammatory conditions . -
Cancer Cell Studies :
The anticancer properties were assessed using HeLa cells where the compound induced apoptosis at concentrations as low as 30 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
